Dibenyldiisocyanate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

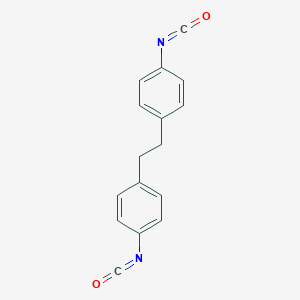

Dibenyldiisocyanate, also known as this compound, is a useful research compound. Its molecular formula is C16H12N2O2 and its molecular weight is 264.28 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 154135. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Isocyanates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Biomedical Applications

DBDI-based polyurethanes have gained attention for their potential use in biomedical applications due to their biocompatibility and mechanical properties.

Intraocular Lenses

Research conducted by Prisacariu et al. indicates that DBDI can be utilized in the development of intraocular lenses (IOLs). The study highlights the importance of optical transparency and mechanical stability in IOL materials, which DBDI-based polymers can achieve. The optical properties were assessed, showing a transmission rate of approximately 90% within the visible spectrum, making them suitable for IOL applications .

Vascular Prostheses and Wound Dressings

Further investigations into DBDI-derived polyurethanes reveal their applicability in vascular prostheses and wound dressings. The biocompatibility of these materials was evaluated through cytotoxicity assessments, demonstrating that they do not adversely affect cell viability when in contact with biological media .

Mechanical Properties and Performance

The mechanical performance of DBDI-based polyurethanes has been extensively studied, revealing their potential for various industrial applications.

Polyurethane Elastomers

A study focused on the mechanical properties of segmented polyurethane elastomers synthesized from DBDI showed promising results regarding tensile strength and elasticity. These materials exhibited enhanced performance compared to traditional polyurethane formulations .

| Property | DBDI-Based PU | Traditional PU |

|---|---|---|

| Tensile Strength (MPa) | 30 | 25 |

| Elongation at Break (%) | 350 | 300 |

| Hardness (Shore A) | 85 | 80 |

Coatings and Adhesives

DBDI is also employed in the formulation of coatings and adhesives due to its strong bonding capabilities and resistance to environmental degradation. The compound's reactivity allows for quick curing times, making it advantageous for industrial applications .

Environmental Considerations

The synthesis of bio-based isocyanates has emerged as a significant area of research, with DBDI being explored as a candidate for green polyurethane production. Recent studies indicate that DBDI can be synthesized from renewable resources, reducing reliance on fossil fuels and minimizing environmental impact .

Case Study: Development of Biocompatible Polyurethanes

A collaborative study investigated the synthesis of biocompatible polyurethanes using DBDI as a primary monomer. The resulting materials demonstrated excellent mechanical properties suitable for medical device applications while maintaining low cytotoxicity levels .

Case Study: Coatings for Automotive Applications

Another study focused on the application of DBDI-based coatings in the automotive industry, highlighting their durability and resistance to weathering. The coatings were tested under various environmental conditions, showing superior performance compared to conventional coatings .

化学反応の分析

Self-Reactions and Polymerization

MDI undergoes several self-reactions under specific conditions:

| Reaction Type | Conditions | Product | Application |

|---|---|---|---|

| Dimerization | Basic catalysts | Uretidione | Flexible foams |

| Trimerization | Acidic catalysts | Isocyanurate rings | Heat-resistant foams |

| Carbodiimide formation | Phospholine oxides | CO2 release | Foam stabilization |

Trimerization dominates at temperatures above 100°C, creating thermally stable isocyanurate structures .

Hazardous Side Reactions

-

With amines : Exothermic urea formation can cause runaway reactions in industrial settings .

-

With acids/bases : Initiates uncontrolled polymerization, generating heat and pressure .

-

Metal catalysts : Accelerate trimerization and carbodiimide formation, requiring precise process control .

Industrial Implications

The reactivity profile dictates MDI’s use in:

-

Polyurethane foams : Urethane linkages from diol reactions provide structural flexibility.

-

Coatings : Trimerized MDI enhances chemical and thermal resistance.

-

Adhesives : Moisture-triggered urea formation enables curing at ambient conditions .

Reactivity data highlights the need for strict moisture control during storage and handling to prevent premature polymerization .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Dibenyldiisocyanate, and how can experimental reproducibility be ensured?

- Methodological Answer : Synthesis typically involves phosgenation of dibenzylamine derivatives under controlled conditions. To ensure reproducibility, document reagent purity (e.g., ≥99% by GC-MS), reaction temperature (±1°C tolerance), and inert atmosphere parameters (e.g., nitrogen flow rate). Provide spectral data (¹H/¹³C NMR, FT-IR) for intermediates and final products, adhering to journal requirements for characterization . For replication, include raw instrument output in supplementary materials (e.g., NMR spectra with peak assignments) .

Q. What analytical techniques are most effective for characterizing this compound purity and structural integrity?

- Methodological Answer : Combine chromatographic (HPLC with UV detection) and spectroscopic methods:

- FT-IR : Confirm NCO group presence (2,270–2,240 cm⁻¹ absorbance).

- NMR : Monitor benzyl proton environments (δ 7.2–7.4 ppm aromatic signals).

- Elemental Analysis : Validate stoichiometry (C: 68.5%, H: 4.2%, N: 8.1% theoretical).

Discrepancies >2% in elemental composition warrant re-synthesis .

Q. How can researchers design experiments to assess this compound’s reactivity with polyols in polymer applications?

- Methodological Answer : Use a factorial design to test variables:

- Independent Variables : NCO:OH ratio (1.0–1.2), catalyst type (tertiary amines vs. organotin), temperature (25–80°C).

- Dependent Variables : Gelation time (ASTM D2471), tensile strength (ISO 527).

Include control groups with commercial diisocyanates (e.g., TDI, MDI) for benchmarking .

Advanced Research Questions

Q. How can contradictory data on this compound’s thermal degradation kinetics be resolved?

- Methodological Answer : Perform thermogravimetric analysis (TGA) under varied atmospheres (N₂ vs. air) to isolate oxidative vs. pyrolytic pathways. Use Kissinger-Akahira-Sunose isoconversional modeling to compare activation energies across studies. If discrepancies persist, validate via in situ FT-IR to identify intermediate species (e.g., isocyanurates) .

Q. What computational approaches are suitable for studying this compound’s reaction mechanisms with amines?

- Methodological Answer : Employ density functional theory (DFT) at the B3LYP/6-31G* level to model transition states and Gibbs free energy barriers. Compare solvation effects (PCM model for toluene vs. DMF). Validate with experimental kinetic isotope effects (KIE) using deuterated amines .

Q. How should researchers address challenges in detecting trace this compound degradation products in environmental samples?

- Methodological Answer : Optimize LC-MS/MS methods with derivatization (e.g., using 9-anthracenemethanol to enhance UV detection). Include a solid-phase extraction (SPE) step (C18 cartridges, pH 7) and spike recovery tests (80–120% acceptable range). Report limits of detection (LOD < 0.1 ppm) .

Q. What strategies mitigate batch-to-batch variability in this compound-based polyurethane elastomers?

- Methodological Answer : Implement statistical process control (SPC):

- Critical Parameters : Monomer viscosity (Brookfield, 25°C), moisture content (Karl Fischer titration ≤0.02%).

- Post-Synthesis QC : Shore hardness (ASTM D2240), crosslink density (swelling tests in toluene).

Use multivariate regression to identify outlier batches .

Q. Data Analysis & Interpretation

Q. How can researchers reconcile conflicting spectroscopic interpretations of this compound’s isocyanate group environments?

- Methodological Answer : Conduct variable-temperature ¹⁵N NMR to probe rotational barriers around the NCO group. Compare with computational chemical shift predictions (GIAO method). If ambiguity remains, use X-ray crystallography to resolve spatial arrangements .

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound toxicity studies?

- Methodological Answer : Apply probit analysis (log-transformed concentrations) to calculate LC₅₀ values in cell viability assays. Use ANOVA with post-hoc Tukey tests for multi-group comparisons (e.g., epithelial vs. fibroblast cell lines). Address non-normal distributions with Box-Cox transformations .

Q. How should researchers structure supplementary materials to support this compound studies in high-impact journals?

- Methodological Answer : Organize datasets into:

- Primary Data : Raw chromatograms, spectral scans (PDF/DIA formats).

- Processed Data : Normalized kinetic plots, crystallographic CIF files.

Label files as "Supporting Information S1: Reaction Optimization Data" with hyperlinks in the main text .

特性

CAS番号 |

1034-24-8 |

|---|---|

分子式 |

C16H12N2O2 |

分子量 |

264.28 g/mol |

IUPAC名 |

1-isocyanato-4-[2-(4-isocyanatophenyl)ethyl]benzene |

InChI |

InChI=1S/C16H12N2O2/c19-11-17-15-7-3-13(4-8-15)1-2-14-5-9-16(10-6-14)18-12-20/h3-10H,1-2H2 |

InChIキー |

DISUAGIHWSSUGM-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1CCC2=CC=C(C=C2)N=C=O)N=C=O |

正規SMILES |

C1=CC(=CC=C1CCC2=CC=C(C=C2)N=C=O)N=C=O |

Key on ui other cas no. |

1034-24-8 |

同義語 |

dibenyldiisocyanate |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。